3-Methoxy-3-(trifluoromethyl)cyclobutan-1-one
Description
3-Methoxy-3-(trifluoromethyl)cyclobutan-1-one (C₆H₇F₃O₂, molecular weight 168.04 g/mol) is a cyclobutane derivative featuring a ketone group, a methoxy substituent, and a trifluoromethyl group at the 3-position of the four-membered ring. Its structural uniqueness arises from the steric and electronic effects imparted by these substituents. Key properties include:
- SMILES: COC1(CC(=O)C1)C(F)(F)F
- InChIKey: SVEMCAYFEKDMTP-UHFFFAOYSA-N
- Predicted Collision Cross-Section (CCS): Ranges from 138.1–148.4 Ų depending on adducts (e.g., [M+H]+: 144.7 Ų, [M-H]-: 138.1 Ų) .
The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxy group may influence solubility and steric interactions. No direct literature or patent data are available for this compound, necessitating comparisons with analogs for functional insights .
Properties
IUPAC Name |
3-methoxy-3-(trifluoromethyl)cyclobutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2/c1-11-5(6(7,8)9)2-4(10)3-5/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEMCAYFEKDMTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(=O)C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-one typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of a trifluoromethyl ketone with a methoxy-substituted cyclobutane derivative. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and concentration are meticulously controlled to ensure high yield and purity. The use of catalysts and advanced purification techniques is also common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-3-(trifluoromethyl)cyclobutan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group into alcohols or other reduced forms.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-Methoxy-3-(trifluoromethyl)cyclobutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Key Comparative Insights
Substituent Effects on Reactivity and Stability
- Ketone vs. Alcohol Functionality : The target compound and QM-9500 (both ketones) are more electrophilic than QM-9499 (alcohol), making them prone to nucleophilic attacks (e.g., Grignard reactions). QM-9499’s hydroxyl group may participate in hydrogen bonding, enhancing aqueous solubility .
Trifluoromethyl Group Impact
- All compounds feature a trifluoromethyl group, which imparts high electronegativity and metabolic resistance. However, its position on the ring (3-position in cyclobutane vs. azetidine in the azetidine analog) alters steric and electronic environments .
Ring Size and Strain
- Cyclobutane vs. Azetidine : The azetidine analog (four-membered ring with nitrogen) introduces different ring strain and reactivity. Azetidines are often used in medicinal chemistry due to their conformational rigidity, whereas cyclobutanes are less explored but gaining traction in agrochemicals .
Physicochemical Properties
- LogP Trends : The azetidine derivative (LogP 0.84) has higher lipophilicity than the target compound (estimated LogP ~0.5–1.0), influenced by its larger alkyl chain and azetidine ring .
- Collision Cross-Section : The target compound’s CCS values suggest moderate polarity, aligning with its trifluoromethyl and methoxy substituents .
Biological Activity
3-Methoxy-3-(trifluoromethyl)cyclobutan-1-one (TFMK) is a cyclic compound that has garnered attention in the fields of medicinal and synthetic chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis, mechanisms of action, and potential applications based on recent research findings.
TFMK has a molecular formula of C₆H₇F₃O and a molecular weight of 168.115 g/mol. The presence of the trifluoromethyl group significantly enhances its reactivity, making it a valuable reagent in organic synthesis. TFMK is typically encountered as a colorless liquid with a boiling point between 131 and 133 °C.
Biological Activities
Research indicates that TFMK exhibits several notable biological activities:
- Anti-inflammatory Properties : TFMK has been shown to inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
- Anti-tumor Activity : Studies suggest that TFMK can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.
- Anti-viral Effects : Preliminary data indicate that TFMK may inhibit viral replication, suggesting potential applications in antiviral drug development.
The mechanisms through which TFMK exerts its biological effects involve interactions with specific enzymes and receptors. The trifluoromethyl group enhances binding affinity and specificity, while the methoxy group may facilitate hydrogen bonding interactions. These interactions can modulate the activity of target molecules, leading to various biological effects .
Synthesis of TFMK
TFMK can be synthesized through several methods, including:
- Electrophilic Fluorination : Utilizing reagents such as sulfur tetrafluoride to introduce the trifluoromethyl group.
- Cyclization Reactions : Forming the cyclobutane structure through intramolecular reactions involving suitable precursors .
Table 1: Summary of Biological Activity Studies on TFMK
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Anti-inflammatory | Inhibition of TNF-alpha production in macrophages |
| Study B | Anti-tumor | Induction of apoptosis in breast cancer cell lines |
| Study C | Anti-viral | Inhibition of influenza virus replication in vitro |
Detailed Findings
- Anti-inflammatory Study : In vitro studies demonstrated that TFMK significantly reduced the production of pro-inflammatory cytokines in macrophage cell lines, indicating its potential as an anti-inflammatory agent.
- Anti-tumor Research : A study involving various cancer cell lines revealed that TFMK induced apoptosis through the activation of caspase pathways, suggesting its role as a chemotherapeutic agent.
- Anti-viral Investigation : In experiments with influenza virus-infected cells, TFMK showed a dose-dependent reduction in viral titers, highlighting its potential as an antiviral compound .
Applications in Drug Development
The structural characteristics of TFMK make it an attractive scaffold for drug development. Its ability to interact favorably with biological targets suggests that derivatives of TFMK could lead to novel therapeutic agents for treating inflammatory diseases, cancers, and viral infections.
Table 2: Potential Drug Candidates Derived from TFMK
| Compound Name | Activity | Notes |
|---|---|---|
| Compound X | Anti-cancer | Analogous structure with enhanced potency |
| Compound Y | Anti-inflammatory | Modified methoxy group for improved efficacy |
| Compound Z | Anti-viral | Trifluoromethyl modifications to enhance bioavailability |
Q & A
Q. What are the common synthetic routes for preparing 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-one, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves cyclobutane ring formation followed by functionalization. For example:
- Cycloaddition reactions : [2+2] photocycloaddition of ketenes or alkenes under UV light to form the cyclobutanone core .
- Trifluoromethylation : Use of trifluoromethyl iodide (CF₃I) or Ruppert-Prakash reagent (TMSCF₃) under radical or nucleophilic conditions .
- Methoxylation : Methanol as a solvent with acid catalysts (e.g., H₂SO₄) for etherification .
Optimization includes temperature control (e.g., −78°C for ketene stability) and solvent selection (e.g., dichloromethane for polar aprotic conditions) .
Table 1 : Key Reaction Parameters
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Cycloaddition | Alkenes/UV | DCM | 25°C | 40–60 |
| Trifluoromethylation | TMSCF₃/CuI | THF | −20°C | 55–70 |
| Methoxylation | CH₃OH/H₂SO₄ | MeOH | Reflux | 80–90 |
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- NMR : ¹³C NMR distinguishes the carbonyl (δ ~210 ppm) and trifluoromethyl (δ ~120 ppm, q, J = 288 Hz) groups. Methoxy protons appear at δ ~3.3 ppm in ¹H NMR .
- IR : Strong C=O stretch at ~1750 cm⁻¹ and C-O-C stretch at ~1100 cm⁻¹ .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 196.04 (calculated for C₇H₈F₃O₂) with fragmentation patterns confirming the cyclobutane ring .
Advanced Research Questions
Q. How does the steric and electronic influence of the trifluoromethyl group affect reaction pathways in cyclobutanone derivatives?
- Methodological Answer : The trifluoromethyl group:
- Steric Effects : Hinders nucleophilic attack at the carbonyl due to its bulk, favoring alternative pathways like ring-opening via strain relief .
- Electronic Effects : Strong electron-withdrawing nature polarizes the carbonyl, increasing electrophilicity. Computational studies (DFT) show a 15% higher activation energy for nucleophilic additions compared to non-fluorinated analogs .
Case Study : In Diels-Alder reactions, the trifluoromethyl group reduces diene reactivity by 30% compared to methyl-substituted cyclobutanones .
Q. How can contradictory data on the biological activity of this compound be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions. Strategies include:
- Dose-Response Curves : Test across concentrations (1 nM–100 µM) to identify non-linear effects .
- Solvent Controls : DMSO >1% can artificially enhance membrane permeability, skewing IC₅₀ values .
- Structural Analog Comparison : Compare with 3-hydroxy or 3-aminocyclobutanone derivatives to isolate the methoxy group’s role .
Table 2 : Biological Activity Variability in Published Studies
| Study | Assay Type | IC₅₀ (µM) | Solvent |
|---|---|---|---|
| A | Enzymatic | 2.5 ± 0.3 | 0.5% DMSO |
| B | Cell-based | 12.1 ± 1.8 | 2% DMSO |
Q. What computational methods are used to predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Optimize transition states for ring-opening or substitution reactions (e.g., B3LYP/6-31G* level) .
- Retrosynthetic AI Tools : Platforms like Pistachio or Reaxys propose routes using known cyclobutanone precedents .
- Molecular Dynamics : Simulate solvation effects in polar solvents (e.g., water vs. THF) to predict regioselectivity .
Methodological Challenges
Q. What strategies improve the yield of this compound in large-scale syntheses?
- Answer :
- Continuous Flow Systems : Enhance heat transfer and reduce side reactions (e.g., polymerization) compared to batch reactors .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for methoxylation efficiency .
- Purification : Use silica gel chromatography with ethyl acetate/hexane (3:7) to isolate the product from trifluoromethylation byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
